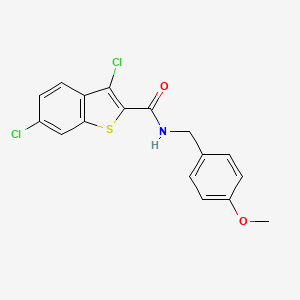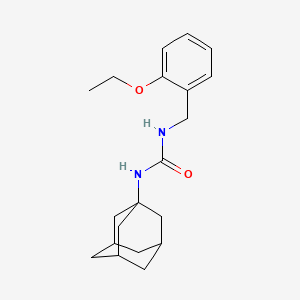![molecular formula C19H23NO2 B4277567 2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4277567.png)
2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide
Overview
Description
2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide is an organic compound with a complex structure that includes both methoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 1-(4-methylphenyl)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide involves its interaction with specific molecular targets. The methoxy and methylphenyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)ethylamine: This compound has a similar structure but lacks the acetamide group.
1-(4-methylphenyl)propylamine: Similar to the target compound but without the methoxyphenyl group.
2-(4-methoxyphenyl)-N-methylacetamide: Contains a methoxyphenyl group but differs in the alkyl chain and substitution pattern.
Uniqueness
2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-18(16-9-5-14(2)6-10-16)20-19(21)13-15-7-11-17(22-3)12-8-15/h5-12,18H,4,13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOXQWCKPZEKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B4277496.png)

![3-({[4-(2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277514.png)

![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(4-isopropylphenyl)quinoline](/img/structure/B4277531.png)
![isopropyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4277539.png)
![Ethyl 4-[4-(butan-2-yl)phenyl]-5-methyl-2-{[(4-methylphenyl)carbamoyl]amino}thiophene-3-carboxylate](/img/structure/B4277553.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4277562.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B4277572.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B4277574.png)
![N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B4277578.png)
![N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4277586.png)
